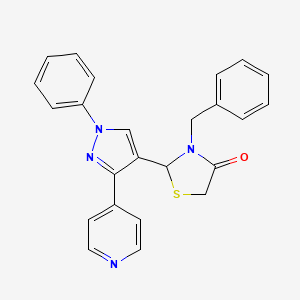
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives and has been found to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- 3-Benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one derivatives have been investigated for their antimicrobial properties. A study by Desai et al. (2022) synthesized novel 4-thiazolidinone hybrids, showing significant activity against gram-negative E. coli and C. albicans. The study highlights the potential of these compounds in addressing bacterial and fungal infections (Desai, Jadeja, & Khedkar, 2022).
- In another study, Kumar et al. (2012) synthesized derivatives of this compound that exhibited good antibacterial activity against gram-positive bacteria and remarkable antifungal activity. This underscores the broad spectrum of potential applications of these compounds in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Structural Analysis
- The process of synthesizing these compounds involves various chemical reactions and methods. A study by Dave et al. (2007) described the synthesis and pharmacological evaluation of thiazolidinones, providing insights into the chemical processes involved in creating these compounds and their potential antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Potential in Antifungal and Antibacterial Applications
- The synthesized thiazolidin-4-one derivatives have shown notable potential in antimicrobial applications. A study by Aneja et al. (2011) demonstrated the effectiveness of these compounds against various fungal and bacterial strains, emphasizing their potential as antibacterial and antifungal agents (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011).
Eigenschaften
IUPAC Name |
3-benzyl-2-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-7-3-1-4-8-18)21-16-28(20-9-5-2-6-10-20)26-23(21)19-11-13-25-14-12-19/h1-14,16,24H,15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXYSXCGNSPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)
![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)
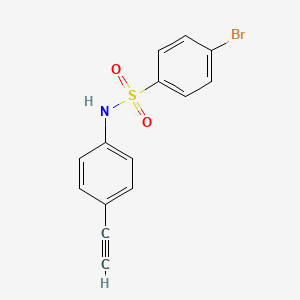
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)
![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)
![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)
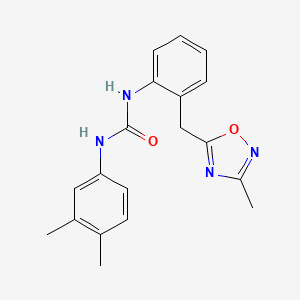
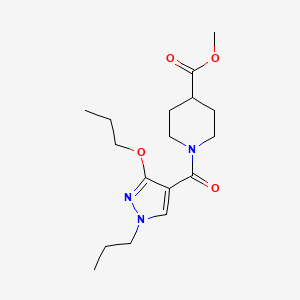
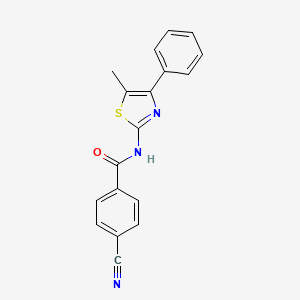

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)